2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H7F3O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a trifluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclopropanation step, followed by efficient purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols. Substitution reactions can lead to various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring can provide structural rigidity. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
- 2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- 2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(3,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-7-1-4(2-8(12)9(7)13)5-3-6(5)10(14)15/h1-2,5-6H,3H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBOZKSUIBJLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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